molecular formula C12H14Cl3N3O2S B11708060 N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11708060
M. Wt: 370.7 g/mol
InChI Key: WLUZFBCJUFIJHU-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide is a complex organic compound with the molecular formula C19H20Cl3N5OS This compound is known for its unique chemical structure, which includes a trichloromethyl group, a methoxyphenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with thiourea to produce the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like dichloromethane, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as an anti-cancer agent.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of certain oncoproteins, leading to the disruption of cancer cell proliferation and induction of apoptosis. The compound’s ability to form strong covalent bonds with target proteins is a key factor in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide
  • N-(2,2,2-trichloro-1-{[(2,5-dimethoxyphenyl)carbamothioyl]amino}ethyl)benzamide
  • N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide

Uniqueness

N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide stands out due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the trichloromethyl group

Properties

Molecular Formula

C12H14Cl3N3O2S

Molecular Weight

370.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C12H14Cl3N3O2S/c1-7(19)16-10(12(13,14)15)18-11(21)17-8-5-3-4-6-9(8)20-2/h3-6,10H,1-2H3,(H,16,19)(H2,17,18,21)

InChI Key

WLUZFBCJUFIJHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC

solubility

19 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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